molecular formula C25H19IN2O2 B289251 N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide

N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide

Cat. No. B289251
M. Wt: 506.3 g/mol
InChI Key: XNMCETNICJHOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide, also known as BINA, is a small molecule inhibitor that targets the p300/CBP-associated factor (PCAF) protein. PCAF is a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression through the acetylation of histone proteins. BINA has been shown to have potential applications in the field of cancer research, as well as in the study of epigenetic regulation.

Mechanism of Action

N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide targets the PCAF protein by binding to its bromodomain, which is responsible for recognizing and binding to acetylated histone proteins. By inhibiting the activity of PCAF, N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide prevents the acetylation of histone proteins and alters gene expression.
Biochemical and Physiological Effects
N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide has been shown to have both biochemical and physiological effects. Biochemically, N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide inhibits the activity of PCAF and alters gene expression. Physiologically, N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide is its specificity for the PCAF protein, which allows for targeted inhibition of histone acetylation. However, one limitation of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide. One direction is the development of more potent and selective inhibitors of PCAF. Another direction is the investigation of the role of PCAF in other diseases, such as neurodegenerative disorders. Additionally, the combination of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide with other therapies, such as immunotherapy, could be explored for its potential synergistic effects.

Synthesis Methods

The synthesis of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-iodoaniline, benzyl chloroformate, and 1-naphthylamine. These compounds are reacted in the presence of a base, such as potassium carbonate, to form the intermediate product. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product, N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide.

Scientific Research Applications

N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide inhibits the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

Molecular Formula

C25H19IN2O2

Molecular Weight

506.3 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H19IN2O2/c26-19-13-14-23(22(15-19)24(29)27-16-17-7-2-1-3-8-17)28-25(30)21-12-6-10-18-9-4-5-11-20(18)21/h1-15H,16H2,(H,27,29)(H,28,30)

InChI Key

XNMCETNICJHOTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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